molecular formula C14H24N2O6 B8092600 tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate

tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate

Cat. No.: B8092600
M. Wt: 316.35 g/mol
InChI Key: CARVKFMULBFGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the oxalate counterion enhances solubility and crystallinity. Key physicochemical properties include:

  • Boiling point: 313.8±25.0 °C (predicted)
  • Density: 1.052±0.06 g/cm³ (predicted)
  • pKa: 11.15±0.20 (predicted)
  • Storage: Requires protection from light and moisture, stored sealed at 2–8°C .

The compound’s stability under recommended conditions and its role as a synthetic intermediate in pharmaceuticals highlight its industrial relevance. Structural characterization methods such as X-ray crystallography (commonly refined using SHELX programs ) and spectroscopic techniques (e.g., NMR, MS) are critical for confirming its configuration.

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARVKFMULBFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-70-1
Record name 5H-Pyrrolo[3,4-c]pyridine-5-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate (CAS: 2437438-10-1) is a compound of interest due to its potential biological activities. This article synthesizes current knowledge from various studies, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24N2O6
  • Molar Mass : 316.35 g/mol
  • Density : Predicted at 1.052 g/cm³
  • Boiling Point : Approximately 313.8 °C
  • pKa : 11.15 (predicted)

These properties indicate that the compound is a relatively stable organic molecule with potential solubility in organic solvents and moderate reactivity under certain conditions.

Antiviral Properties

Research has highlighted the antiviral potential of pyrrolo derivatives, including tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine compounds. For instance, studies have shown that derivatives exhibit activity against HIV by modulating the CCR5 receptor, which is crucial in HIV entry into host cells. The structural modifications in these compounds enhance their binding affinity and efficacy against viral replication pathways .

The biological activity of tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine derivatives is primarily attributed to their ability to interact with specific biological targets:

  • CCR5 Receptor Modulation : Compounds have been reported to act as antagonists at the CCR5 receptor, inhibiting HIV entry into cells .
  • Inhibition of Viral Replication : The compounds may interfere with viral RNA synthesis and protein production, thereby reducing viral load .

Study on Antiviral Activity

A significant study investigated the efficacy of a series of pyrrolo derivatives in inhibiting HIV replication in vitro. The results demonstrated that certain derivatives significantly decreased viral load in treated cell lines compared to controls. The most potent compounds showed IC50 values in the nanomolar range, indicating high efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that these compounds possess favorable absorption and distribution characteristics. However, toxicity assessments revealed that some derivatives exhibit environmental toxicity risks, particularly to aquatic organisms .

Comparative Table of Biological Activities

Compound NameCAS NumberAntiviral ActivityCCR5 AffinityToxicity Risk
This compound2437438-10-1YesHighVery Toxic to aquatic organisms
Related Pyrrolo DerivativeVariousYesModerateModerate

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research has indicated that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly against HIV. The compound's structure allows it to act as a CCR5 antagonist, which may inhibit HIV entry into host cells .
    • A study demonstrated that similar compounds could be effective in treating HIV-related disorders, suggesting a pathway for developing new antiviral agents .
  • Neurological Disorders :
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its structural similarities to known neuroactive compounds suggest potential efficacy in modulating neurochemical pathways .
  • Cancer Research :
    • Preliminary studies have explored the use of octahydropyrrolo derivatives in cancer treatment. Their ability to interfere with cellular signaling pathways may provide a novel approach to cancer therapy, particularly in targeting specific tumor types .

Data Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityCompounds show potential as CCR5 antagonists for HIV treatment
Neurological DisordersPossible modulation of neurotransmitter systems for treatment
Cancer ResearchInterference with cellular signaling pathways for targeted cancer therapy

Case Study 1: Antiviral Efficacy

A study published in Antiviral Chemistry & Chemotherapy evaluated the effectiveness of octahydropyrrolo derivatives against HIV. The findings revealed that these compounds could significantly reduce viral replication in vitro, indicating their potential as therapeutic agents against HIV/AIDS .

Case Study 2: Neuropharmacology

In research focused on neuropharmacological effects, a series of octahydropyrrolo derivatives were tested for their ability to modulate dopamine receptors. The results suggested that these compounds could enhance dopaminergic activity, providing a basis for further exploration in treating conditions like Parkinson's disease .

Case Study 3: Oncology

A recent investigation into the anticancer properties of pyrrolo derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies targeting specific pathways involved in tumor growth and survival .

Comparison with Similar Compounds

Compound A : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, [])

  • Structural Difference : Incorporates a benzo-triazole carbonyl group at position 5 instead of an oxalate counterion.
  • Synthesis : Achieved via HATU-mediated coupling in DMF with 83% yield, indicating high efficiency .
  • MS/NMR : Molecular ion peak at m/z 358.5 [M + H]⁺; NMR signals (e.g., δ 8.03 ppm for aromatic protons) confirm distinct electronic environments compared to the oxalate derivative .
  • Solubility : Polar aprotic solvents (e.g., DMF, ethyl acetate) are preferred, contrasting with the oxalate salt’s likely aqueous compatibility.

Compound B : tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate ([])

  • Structural Difference : Features a benzyl substituent and a [3,4-b] pyrrolo-pyridine ring system (vs. [3,4-c] in the target compound).
  • Safety Profile: Classified as non-carcinogenic by IARC, ACGIH, and OSHA; however, stringent respiratory protection (e.g., P95 filters) is mandated during handling .
  • Reactivity : The oxo group at position 3 may increase susceptibility to nucleophilic attack compared to the saturated oxalate derivative.

Comparative Data Table

Property Target Compound (Oxalate) Compound A (Benzo-triazole) Compound B (Benzyl)
Molecular Weight Not reported 358.5 g/mol Not reported
Synthesis Yield Not reported 83% Not reported
Storage Conditions 2–8°C, dark, dry Room temperature (post-synthesis) Not specified
Key Functional Groups Boc, oxalate Boc, benzo-triazole Boc, benzyl, oxo
Safety Precautions Likely moderate (oxalate salt) Standard lab protocols Respiratory protection required
Solubility Polar solvents (predicted) DMF, ethyl acetate Not reported

Research Findings and Implications

Synthetic Efficiency : Compound A’s 83% yield highlights the efficacy of HATU-mediated coupling for modifying the pyrrolo-pyridine core . This contrasts with the oxalate derivative, where counterion exchange steps may reduce overall yield.

Safety and Handling : While Compound B necessitates rigorous respiratory protection due to particulate hazards , the oxalate derivative’s ionic nature may reduce airborne risks but require renal toxicity assessments (common with oxalate salts).

Preparation Methods

Starting Materials and Boc Deprotection

The compound is frequently synthesized from Boc-protected precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate or tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate . A critical step involves Boc deprotection using trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) to generate reactive amine intermediates. For example, MSA (0.25 mL, 1162 mmol) in dichloromethane at 0–5°C efficiently cleaves the Boc group, followed by neutralization with aqueous NaOH to isolate the free amine.

Alkylation and Acylation Reactions

Deprotected amines undergo alkylation with agents like (2-bromoethyl)benzene or acylation with benzoyl chloride . In one protocol, alkylation with (2-bromoethyl)benzene in tert-butyl acetate at 75–80°C for 30 minutes yielded tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate with 59.7% efficiency after recrystallization. Nucleophilic acyl substitutions using 2-phenylacetyl chloride further diversify the scaffold.

Acid-Catalyzed Esterification and Salt Formation

Oxalic Acid Salt Precipitation

The free base is converted to the oxalate salt by reacting with oxalic acid in polar solvents like 2-propanol or tert-butyl acetate. A representative procedure involves dissolving the ester (97.9 g, 463.3 mmol) in tert-butyl acetate (750 mL) and adding oxalic acid (44.0 g, 488.6 mmol) in 2-propanol. Heating to 78°C followed by cooling yields a 1:1 oxalate salt with 99.9% purity after recrystallization.

Table 1: Comparative Yields of Oxalate Salt Formation

MethodSolvent SystemTemperature RangeYieldPurity
Direct precipitation2-Propanol21–78°C59.7%99.9%
Low-temperature alkylationChloroform/TBME*0–25°C25%95%
Boc-mediated synthesistert-Butyl acetate75–80°C85%99.7%

*TBME: tert-Butyl methyl ether

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Methanesulfonic acid outperforms TFA in Boc deprotection due to its stronger acidity, enabling faster reaction times (18 hours vs. 24 hours). Polar aprotic solvents like dichloromethane facilitate intermediate solubility, while tert-butyl acetate minimizes side reactions during esterification.

Recrystallization Protocols

Recrystallization in isopropanol at 74°C followed by slow cooling to 21°C produces needle-like crystals with enhanced purity (99.9% by GC analysis). Washing with methyl tert-butyl ether removes residual oxalic acid.

Stereochemical Considerations

The synthesis preserves stereochemistry through chiral starting materials. For instance, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole derivatives maintain configuration during Boc protection and salt formation, as confirmed by chiral GC analysis.

Scalability and Industrial Applications

Large-scale preparations (e.g., 118.1 g batches) demonstrate robustness, with yields exceeding 85% when using sodium bisulfate for pH adjustment and DMAP (4-dimethylaminopyridine) as a catalyst . These methods are viable for kilogram-scale production in pharmaceutical intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate derivatives?

  • Methodological Answer : A common approach involves coupling reactions using activating agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in DMF with N-methylmorpholine as a base. For example, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate was reacted with 1H-benzo[d][1,2,3]triazole-5-carboxylic acid at 0°C, followed by 16-hour room-temperature stirring. Purification via silica gel chromatography (gradient: dichloromethane to dichloromethane/methanol/25% aq. ammonia 90:10:0.25) yielded the product with 83% efficiency .
  • Key Data :

  • Reagents : HATU, N-methylmorpholine, DMF.
  • Yield : 83% (light yellow foam).
  • MS : 358.5 [M + H]⁺.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, ¹H NMR (300 MHz, CDCl₃) of a derivative showed characteristic peaks at δ 14.43 (br s, 1H, NH), 8.03 (br s, 1H, aromatic), and 1.49 (s, 9H, tert-butyl). X-ray crystallography (e.g., Acta Crystallographica Section E) is recommended for absolute stereochemical confirmation .
  • Key Data :

NMR Shift (δ)Assignment
14.43NH (broad)
8.03Aromatic H
1.49tert-butyl

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Respiratory Protection : Use P95 (US) or P1 (EU) filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) for high concentrations .
  • Skin/Eye Protection : Wear chemical-resistant gloves and goggles. In case of contact, rinse skin/eyes with water for ≥15 minutes .
  • Toxicity Note : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Advanced Research Questions

Q. How can computational methods optimize reaction design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data. The ICReDD approach combines computation and information science to predict optimal reaction conditions. For example, simulate transition states for coupling reactions to minimize trial-and-error experimentation .

Q. What strategies improve yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Chromatography Optimization : Use gradient elution (e.g., dichloromethane/methanol/ammonia mixtures) to resolve polar impurities .
  • Temperature Control : Maintain low temperatures during coupling to reduce side reactions.
  • Reagent Stoichiometry : Ensure exact molar ratios (e.g., 1:1 for carboxylate and amine components) .

Q. How should researchers address contradictions in NMR data (e.g., broad or split peaks)?

  • Methodological Answer :

  • Dynamic Effects : Broad peaks (e.g., δ 14.43 for NH) may indicate proton exchange. Use variable-temperature NMR or deuterated solvents to stabilize signals.
  • Stereochemical Complexity : Overlapping signals in diastereomeric mixtures require advanced techniques like COSY or NOESY .

Q. What experimental conditions affect the stability of this compound?

  • Methodological Answer :

  • pH Sensitivity : Test stability across pH 3–10 (aqueous/organic mixtures).
  • Thermal Stability : Conduct TGA/DSC analysis to identify decomposition temperatures (data not reported in current literature; see ).
  • Light Sensitivity : Store in amber vials under inert atmosphere .

Q. How can in vitro toxicity assays inform safe handling practices?

  • Methodological Answer :

  • Acute Toxicity : Perform OECD 423 (oral) or 402 (dermal) tests using rodent models.
  • Mutagenicity : Use Ames test (OECD 471) to assess bacterial reverse mutation.
  • Note : Current data lacks reproductive toxicity details; prioritize assays like zebrafish embryo toxicity (ZFET) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.